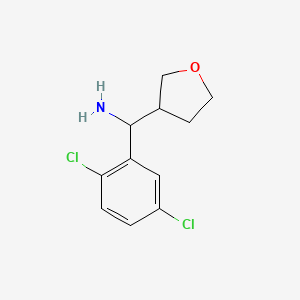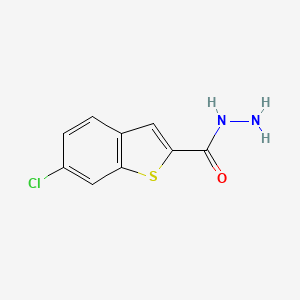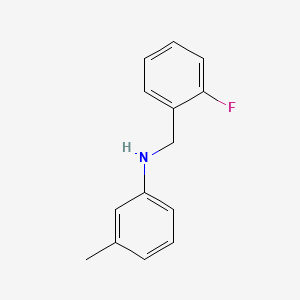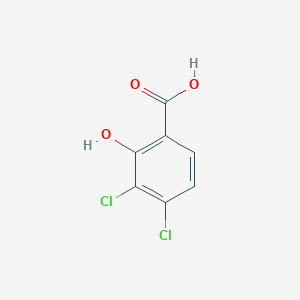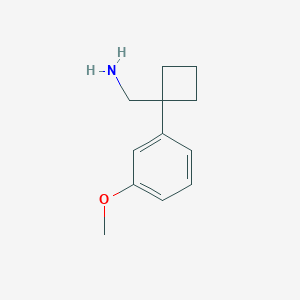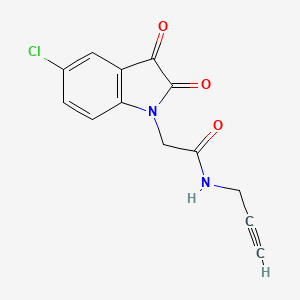
4-(Trifluoromethyl)oxan-4-ol
Overview
Description
4-(Trifluoromethyl)oxan-4-ol is a cyclic ether compound. It has a molecular formula of C6H9F3O2 , and an average mass of 170.130 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with an oxygen atom, a trifluoromethyl group (-CF3), and a hydroxyl group (-OH) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Properties
4-(Trifluoromethyl)oxan-4-ol is a compound utilized in various chemical synthesis processes. For instance, it plays a role in the synthesis of phthalocyanines, which are significant in spectroelectrochemical applications. The study by Aktaş Kamiloğlu et al. (2018) focuses on synthesizing new compounds involving this compound derivatives and investigates their electrochemical and spectroelectrochemical properties. These compounds are potentially applicable in electrochemical technologies due to their unique electron-transfer characteristics (Aktaş Kamiloğlu et al., 2018).
Catalytic Activity in Oxidation Reactions
The compound plays a role in the oxidation of organic pollutants. Zhou et al. (2019) explored the use of MnO2 with different crystalline structures in the activation of peroxymonosulfate, noting that this process is effective in degrading pollutants like 4-nitrophenol in water. The study highlighted that this compound derivatives could be involved in these reactions, demonstrating their relevance in environmental applications (Zhou et al., 2019).
Polymer Research
In the field of polymer research, derivatives of this compound have been studied for their optical properties. Hajduk et al. (2010) compared the optical properties of different polymers containing CF3 groups, which are structurally related to this compound. These polymers have potential applications in optoelectronic devices, highlighting the compound's importance in materials science (Hajduk et al., 2010).
Electrochemical Applications
The compound is also significant in the realm of electrochemical applications. Eberson et al. (1995) found that this compound-related solvents are superior for generating radical cations, which are essential in various electrochemical processes. This study underscores the compound's utility in creating stable radical cations, enhancing the scope of electrochemical research (Eberson et al., 1995).
Synthesis of Heterocyclic Compounds
In the synthesis of heterocyclic compounds, this compound derivatives are important. The study by Burger et al. (1990) on the synthesis and reactivity of 5-azido-4-trifluoromethyl-1,3-azoles demonstrates the compound's utility in creating novel classes of heterocyclic compounds, which have a range of applications in organic chemistry (Burger et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILQWLEIJLQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251358-35-6 | |
| Record name | 4-(trifluoromethyl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
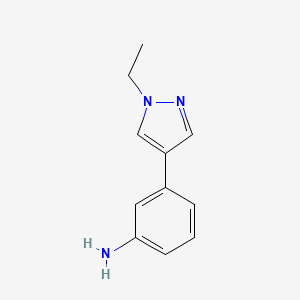
![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
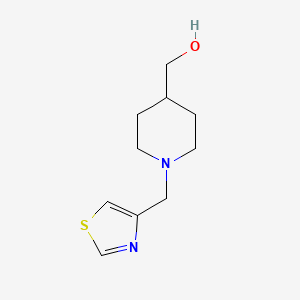

![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
